molecular formula C14H21NO3 B5914620 N-(3-methoxy-4-propoxybenzyl)propanamide

N-(3-methoxy-4-propoxybenzyl)propanamide

Cat. No.: B5914620
M. Wt: 251.32 g/mol
InChI Key: DWWUFYNXEGHHQV-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-propoxybenzyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3-methoxy-4-propoxybenzyl group. Amides are pivotal in pharmaceutical chemistry due to their stability and versatility in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-propoxybenzyl)propanamide typically involves the reaction of 3-methoxy-4-propoxybenzylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-propoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-propoxybenzaldehyde or 3-methoxy-4-propoxybenzoic acid.

    Reduction: Formation of N-(3-methoxy-4-propoxybenzyl)propanamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxy-4-propoxybenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pharmacological and physicochemical properties of propanamide derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents/Functional Groups Synthesis Method Key Pharmacological Activity Reference IDs
N-(3-Methoxy-4-propoxybenzyl)propanamide 3-methoxy, 4-propoxybenzyl Likely DCC-mediated coupling Not explicitly reported (hypothetical: anti-inflammatory, CNS activity) N/A
2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl, fluoro, phenylpropan-2-yl DCC-mediated coupling NSAID hybrid (flurbiprofen-amphetamine)
N-(4-Sulfamoylphenyl)-3-hydrazino-3-oxopropanamide Sulfamoylphenyl, hydrazino Hydrazone formation Antibacterial/enzyme inhibition
3-(Pyrazolyl)-N-(tert-butylsulfonyl)propanamide Pyrazole, bromo/chloroaryl, tert-butylsulfonyl Suzuki coupling Antimycobacterial (HadAB/BC target)
N-(3-Fluoro-4-methylphenyl)-triazolylthio-propanamide Triazole-thio, fluoro-methylphenyl Thioether coupling CFTR modulation
N-(4-Chlorophenyl)-quinazolinonethio-propanamide Quinazolinone-thio, 4-chlorophenyl Substitution reactions Antitumor (MGI%: 19%)
N-(Benzothiazol-2-yl)-2-(biphenyl)propanamide Benzothiazole, biphenyl DCC-mediated coupling NSAID candidate (COX inhibition)

Pharmacological Activity Trends

  • Antitumor Activity : Substituents like 4-chlorophenyl (MGI%: 19%) or trimethoxybenzyl (MGI%: 65%) significantly enhance antitumor efficacy compared to alkoxy groups . The target’s 3-methoxy-4-propoxybenzyl group may offer a balance between lipophilicity and metabolic stability.
  • Anti-inflammatory Potential: Benzothiazole-profen hybrids (e.g., compound 3e in ) show COX inhibition, suggesting that the target’s alkoxybenzyl group could similarly modulate inflammatory pathways .
  • Antimycobacterial Activity : Pyrazole-sulfonamide derivatives (e.g., compound 7 in ) target HadAB/BC complexes, highlighting the role of sulfonyl groups in bacterial enzyme inhibition .

Physicochemical Properties

  • Lipophilicity: The 3-methoxy and 4-propoxy groups in the target compound likely increase logP compared to sulfamoyl or hydrophilic hydrazino derivatives, enhancing membrane permeability .
  • Metabolic Stability : Bulky substituents (e.g., tert-butylsulfonyl in ) may reduce metabolic clearance, whereas alkoxy groups could undergo cytochrome P450-mediated oxidation .

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, sulfamoyl) enhance enzyme inhibition, while electron-donating groups (e.g., methoxy, propoxy) may improve CNS penetration .
  • Structural Complexity: Thiazolidinone-thioxo derivatives () demonstrate that heterocyclic moieties can expand therapeutic targets (e.g., kinase inhibition), though synthetic complexity increases .
  • Natural vs. Synthetic Derivatives: Propanamides in plant species () are less studied but may offer novel bioactive scaffolds for drug discovery .

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxy-4-propoxybenzyl)propanamide, and how can reaction conditions be optimized for high yields?

Basic Research Focus
The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Preparation of the benzylamine intermediate via reductive amination of 3-methoxy-4-propoxybenzaldehyde.
  • Step 2 : Acylation with propanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
  • Critical Parameters :
    • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity of the amine .
    • Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm methoxy (-OCH₃, δ ~3.8 ppm) and propoxy (-OCH₂CH₂CH₃, δ ~1.0–1.6 ppm) groups. Amide protons (NH) appear as broad singlets (δ ~6.5–7.5 ppm) .
    • ¹³C NMR : Detect carbonyl (C=O, δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Research Focus
Contradictions may arise due to:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO stocks ≤0.1% (v/v) and validate with dynamic light scattering (DLS) .
  • Metabolic Stability : Hepatic microsomal assays (e.g., human liver microsomes) assess compound degradation .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and minimize Type I errors .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Key parameters:
    • Grid Box : Center on active sites (e.g., ATP-binding pocket for kinases) .
    • Scoring Functions : MM-GBSA refines binding energy estimates .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How do methoxy and propoxy substituents influence the compound’s pharmacokinetic properties?

Advanced Research Focus

  • Lipophilicity : Propoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility .
  • Metabolism : Methoxy groups are prone to O-demethylation by CYP450 enzymes; assess via LC-MS/MS metabolite profiling .
  • SAR Insights :
    • Methoxy Position : Para-substitution (vs. meta) enhances steric complementarity with target pockets .
    • Propoxy Chain Length : Longer chains (e.g., butoxy) may improve half-life but increase hepatotoxicity risks .

Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?

Advanced Research Focus

  • Polymorph Screening : Use X-ray crystallography (via SHELX ) or PXRD to identify stable forms.
  • Amorphization : Co-grind with polymers (e.g., PVP-VA64) to enhance dissolution rates .
  • Salt Formation : React with hydrochloric acid to generate hydrochloride salts, improving aqueous solubility .

Q. How can reaction mechanisms for key synthetic steps (e.g., acylation) be experimentally validated?

Advanced Research Focus

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR (C=O stretch at ~1700 cm⁻¹) .
  • Isotopic Labeling : Use ¹³C-labeled propanoyl chloride to trace acylation pathways via NMR .
  • Computational Modeling : Gaussian 16 calculations (DFT, B3LYP/6-31G*) identify transition states and activation energies .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

Methodological Guidelines

  • Batch Records : Document exact equivalents, solvent grades, and stirring rates .
  • Quality Control : Intermediate purity checks via TLC (Rf comparison) and melting point analysis .
  • Scale-Up Protocols : Maintain consistent cooling rates and mixing efficiency using jacketed reactors .

Properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-8-18-12-7-6-11(9-13(12)17-3)10-15-14(16)5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWUFYNXEGHHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(=O)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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